7-Chloroimidazo[1,2-a]pyridine
Overview
Description
7-Chloroimidazo[1,2-a]pyridine is a chemical compound with the molecular formula C7H5ClN2 . It is a derivative of imidazo[1,2-a]pyridine, a bicyclic system with a bridgehead nitrogen atom . This compound has been attracting substantial interest due to its potential pharmaceutical applications .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines, including 7-Chloroimidazo[1,2-a]pyridine, has been well studied in the past decade . The synthetic pathways are assisted through transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions . A convenient and efficient synthesis has been described for the preparation of imidazo pyridine derivatives .Molecular Structure Analysis
The molecular structure of 7-Chloroimidazo[1,2-a]pyridine includes a chlorine atom attached to the seventh carbon atom in the imidazo[1,2-a]pyridine ring . The InChI code for this compound isInChI=1S/C7H5ClN2.ClH/c8-6-1-3-10-4-2-9-7 (10)5-6;/h1-5H;1H
. Chemical Reactions Analysis
Imidazo[1,2-a]pyridines have been the subject of various chemical reactions. The synthesis of these compounds has been well studied, with emphasis on seven important categories: transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .Scientific Research Applications
Summary of the Application
Imidazo[1,2-a]pyridine analogues, including 7-Chloroimidazo[1,2-a]pyridine, have been recognized as potential antituberculosis agents . They exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .
Methods of Application or Experimental Procedures
The development of these compounds is based on the structure–activity relationship, mode-of-action, and various scaffold hopping strategies .
Results or Outcomes
A compound with a 2-ethyl-6-chloro imidazo[1,2-a]pyridine ring showed improved potency against extracellular (MIC 80, 0.0009 μM) as well as intracellular (MIC 80, 0.00045 μM) Mtb with good microsomal stability (t 1/2 – human 83 min and mouse 63 min) .
2. Catalysts for Catecholase
Summary of the Application
Imidazo[1,2-a]pyridine derivatives, including 7-Chloroimidazo[1,2-a]pyridine, when combined with copper (II) salts, have been found to be highly effective catalysts for catecholase . The principle of catecholase is based on the oxidation reaction of catechol to o-quinone .
Methods of Application or Experimental Procedures
A series of ligands derived from 2-phenylimidazo[1,2-a]pyridine-3-carbaldehy were synthesized. The complexes formed in situ between these ligands and copper (II) salts were examined for their catecholase activity .
Results or Outcomes
The copper (II)-ligand complexes studied possess excellent catalytic activities for the oxidation of catechol to o-quinone . The complex formed between Cu (CH 3 COO) 2 and L 1 (2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde) shows the highest catalytic activity with an oxidation rate of 260.41 µmol\u2009L −1 s −1 .
3. pH Monitoring
Summary of the Application
A commercially available compound, 6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid, has been used for monitoring pH value (3.0–7.0) .
Methods of Application or Experimental Procedures
The compound is used as a probe to monitor pH values .
Results or Outcomes
The probe proves to have high selectivity and sensitivity, brilliant reversibility, and extremely short response time .
4. Drug Discovery
Summary of the Application
Imidazo[1,2-a]pyridine, including 7-Chloroimidazo[1,2-a]pyridine, is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry .
Methods of Application or Experimental Procedures
The development of these compounds is based on the structure–activity relationship, mode-of-action, and various scaffold hopping strategies .
Results or Outcomes
Imidazo[1,2-a]pyridine analogues exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .
5. pH Monitoring
Summary of the Application
A commercially available compound, 6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid, has been used for monitoring pH value (3.0–7.0) .
Methods of Application or Experimental Procedures
The compound is used as a probe to monitor pH values .
Results or Outcomes
The probe proves to have high selectivity and sensitivity, brilliant reversibility, and extremely short response time .
6. Drug Discovery
Summary of the Application
Imidazo[1,2-a]pyridine, including 7-Chloroimidazo[1,2-a]pyridine, is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry .
Methods of Application or Experimental Procedures
The development of these compounds is based on the structure–activity relationship, mode-of-action, and various scaffold hopping strategies .
Results or Outcomes
Imidazo[1,2-a]pyridine analogues exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .
properties
IUPAC Name |
7-chloroimidazo[1,2-a]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2/c8-6-1-3-10-4-2-9-7(10)5-6/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGHRUBVFDAKWBC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=CN=C2C=C1Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50599277 | |
Record name | 7-Chloroimidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50599277 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloroimidazo[1,2-a]pyridine | |
CAS RN |
4532-25-6 | |
Record name | 7-Chloroimidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50599277 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-chloroimidazo[1,2-a]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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